molecular formula C30H24F3N3O3 B11478207 1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione

1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione

Cat. No.: B11478207
M. Wt: 531.5 g/mol
InChI Key: XPHWSLMTNITVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for pharmaceutical research.

Preparation Methods

The synthesis of 1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE involves multiple steps, including the formation of the spiroindole core and the introduction of the trifluoromethyl group. Common synthetic routes include:

Chemical Reactions Analysis

1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE undergoes various chemical reactions, including:

Scientific Research Applications

1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall efficacy .

Comparison with Similar Compounds

1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE can be compared with other similar compounds, such as:

By comparing these compounds, the unique features and advantages of 1-BENZYL-2’-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,2’,3’,3’A,6’,7’,8’,8’A,8’B-DECAHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRROLO[3,4-A]PYRROLIZINE]-1’,2,3’-TRIONE can be highlighted, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H24F3N3O3

Molecular Weight

531.5 g/mol

IUPAC Name

1'-benzyl-2-[3-(trifluoromethyl)phenyl]spiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,3'-indole]-1,2',3-trione

InChI

InChI=1S/C30H24F3N3O3/c31-30(32,33)19-10-6-11-20(16-19)36-26(37)24-23-14-7-15-35(23)29(25(24)27(36)38)21-12-4-5-13-22(21)34(28(29)39)17-18-8-2-1-3-9-18/h1-6,8-13,16,23-25H,7,14-15,17H2

InChI Key

XPHWSLMTNITVDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5(N2C1)C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7

Origin of Product

United States

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